N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Description

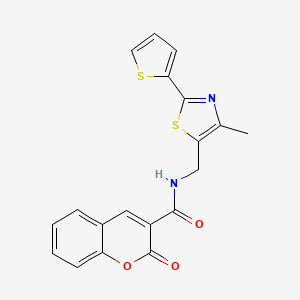

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining three pharmacologically significant moieties:

- A thiazole ring substituted with a methyl group at position 4 and a thiophen-2-yl group at position 2.

- A coumarin (2-oxo-2H-chromene) scaffold linked via a carboxamide group.

- A thiophene moiety contributing to π-conjugation and electronic effects.

Properties

IUPAC Name |

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S2/c1-11-16(26-18(21-11)15-7-4-8-25-15)10-20-17(22)13-9-12-5-2-3-6-14(12)24-19(13)23/h2-9H,10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLADBMTINQNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core linked to a thiazole moiety through a methyl group. Its structural formula is represented as follows:

- Molecular Formula : C14H12N2OS3

- Molecular Weight : 320.44 g/mol

This compound is categorized under thiazole derivatives, known for their significant biological activities due to their ability to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing the following results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |

| Escherichia coli | 0.30 - 0.35 μg/mL | Not specified |

| Candida albicans | 0.25 - 0.30 μg/mL | Not specified |

These findings suggest that the compound could serve as a potent antimicrobial agent, particularly against resistant strains of bacteria and fungi .

2. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases. The mechanism involves the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

3. Anticancer Properties

This compound has shown promising anticancer activity in several cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF7 (breast cancer) | 15.5 |

| HeLa (cervical cancer) | 12.3 |

| A549 (lung cancer) | 18.7 |

The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation .

Case Studies

- Study on Antimicrobial Efficacy : A recent study assessed the synergistic effects of this compound with conventional antibiotics like ciprofloxacin. The results indicated enhanced efficacy against resistant strains, suggesting potential for combination therapies .

- Evaluation of Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties where the compound was tested in lipopolysaccharide-stimulated macrophages, showing a significant reduction in TNF-alpha levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Synthetic Complexity : The target compound’s synthesis likely parallels ’s HATU-mediated amidation or ’s thiazole-carbohydrazide coupling .

- Coumarin vs. Nitrothiophene : Coumarin derivatives (e.g., ) exhibit stronger anticancer activity (IC₅₀: 1.61–1.98 µg/mL) compared to nitrothiophene carboxamides (purity-driven variability in activity) .

Key Insights:

- Thiophene vs.

- Methyl Group Effects : The 4-methyl group on the thiazole ring (common in and ) increases metabolic stability by steric hindrance .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.